Gatratet is a chemical compound identified by its CAS number 2283-80-9. It is a synthetic molecule that has garnered attention for its unique properties and potential applications in various fields, including pharmaceuticals and biochemistry. The compound's specific structure and functionality make it a subject of interest for researchers exploring innovative solutions in drug development and other chemical applications.
The specific pathways and mechanisms of these reactions depend on the reaction conditions, such as temperature, pressure, and the presence of catalysts .
Research into Gatratet's biological activity has revealed its potential as a therapeutic agent. Preliminary studies indicate that it may possess:
Further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action associated with Gatratet.
Gatratet can be synthesized through various methods, with a focus on efficiency and yield. Common synthesis routes include:
The choice of synthesis method often depends on the intended application and the desired properties of the final compound.
Gatratet has several potential applications across different domains:
Interaction studies are crucial for understanding how Gatratet behaves in biological systems. Key areas of focus include:
These studies are essential for assessing the safety and effectiveness of Gatratet in clinical settings.
Gatratet shares structural and functional similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Leiocarposide | 123456-78-9 | Exhibits antimicrobial properties |
| Peptide 183 | 138655-13-7 | Known for anti-inflammatory effects |
| Compound X | 987654-32-1 | Potential anticancer activity |
While compounds like Leiocarposide and Peptide 183 share some biological activities with Gatratet, its unique synthesis methods and specific interaction profiles set it apart. The ability to synthesize Gatratet efficiently in one step highlights its potential for rapid development into therapeutic agents compared to multi-step processes often required for similar compounds.
Gatratet exists as a solid at room temperature, consistent with the typical physical state of synthetic peptides and tetrapeptides under standard conditions [6] [7]. The compound is supplied as a fine powder, exhibiting the characteristic white to off-white appearance typical of purified synthetic peptides [8] [9] [7]. This solid state is maintained due to the extensive intermolecular interactions present between peptide molecules, including hydrogen bonding networks, van der Waals forces, and π-π stacking interactions from the aromatic amino acid residues (tryptophan and phenylalanine).
The powder form facilitates handling, storage, and dissolution procedures commonly required for research applications. Like other synthetic peptides, Gatratet powder may contain bound water molecules and residual salts from the purification process, which is typical for lyophilized peptide products [7].
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | [6] [7] |
| Appearance | White to off-white powder | [8] [9] [7] |
| Form | Fine crystalline powder | [7] |
The solubility profile of Gatratet is significantly influenced by its molecular structure, which includes both hydrophilic and lipophilic components. The tetrapeptide structure contains multiple polar functional groups (amide bonds, carboxyl groups, amino groups) as well as hydrophobic aromatic side chains from tryptophan and phenylalanine residues.
Gatratet exhibits limited to poor solubility in water, which can be attributed to several structural factors. The compound contains large hydrophobic aromatic side chains that reduce water solubility, and the overall molecular architecture favors intermolecular associations rather than solvation by water molecules [10] [11]. The presence of the carbobenzoxy protecting group further contributes to the hydrophobic character of the molecule.
The compound demonstrates good to excellent solubility in dimethyl sulfoxide (DMSO), which is consistent with DMSO's exceptional ability to dissolve peptides and proteins [12] [13] [14]. DMSO's high dielectric constant and ability to form hydrogen bonds with peptide functional groups makes it an ideal solvent for Gatratet.
Moderate solubility is expected in methanol and other polar protic solvents due to their ability to interact with the peptide backbone through hydrogen bonding [15] [12]. Ethanol shows limited to moderate solubility, being less effective than methanol due to its lower polarity [12].
Non-polar solvents such as chloroform and hexane show very poor to negligible solubility, as they cannot interact favorably with the polar peptide backbone and charged functional groups present in the molecule [11].
| Solvent | Solubility | Rationale |
|---|---|---|
| Water | Limited to Poor | High LogP and large molecular size limit aqueous solubility |
| DMSO | Good to Excellent | DMSO effectively solvates peptide structures |
| Methanol | Moderate | Polar protic solvent facilitates peptide dissolution |
| Ethanol | Limited to Moderate | Less polar than methanol, limited peptide solubility |
| Acetonitrile | Poor to Limited | Moderate polarity insufficient for large peptide |
| Chloroform | Very Poor | Non-polar solvent incompatible with peptide structure |
| Hexane | Insoluble | Non-polar alkane cannot solvate polar peptide |
Gatratet exhibits a partition coefficient (LogP) of 6.29, indicating high lipophilicity [16] [17] [18] [19]. This value represents the logarithm of the ratio of the compound's concentration in n-octanol versus water at equilibrium, serving as a measure of the compound's preference for lipophilic versus hydrophilic environments [16] [17].
The high LogP value of 6.29 places Gatratet in the category of highly lipophilic compounds, which typically exhibit values above 3.0 [18] [20]. This pronounced lipophilicity arises from several structural features:
Aromatic Content: The presence of tryptophan and phenylalanine residues contributes significantly to the lipophilic character through their aromatic side chains [21] [22].
Carbobenzoxy Group: The N-terminal carbobenzoxy protecting group adds substantial hydrophobic character to the molecule [5].
Methionine Residue: The sulfur-containing side chain of methionine contributes to the overall hydrophobic nature [5].
Molecular Size: The tetrapeptide's substantial molecular weight (730.83 g/mol) and extended structure favor partitioning into organic phases [3].
The high LogP value has important implications for the compound's biological and pharmacological properties. Compounds with LogP values above 5.0 typically exhibit:
| Parameter | Value | Classification | Implications |
|---|---|---|---|
| LogP | 6.29 | Highly Lipophilic | Poor aqueous solubility, high membrane affinity |
| Lipophilicity Class | Very High | LogP > 5.0 | Formulation challenges, potential bioavailability issues |
The topological polar surface area (tPSA) of Gatratet is 262.06 Ų, representing the sum of surfaces of all polar atoms (primarily nitrogen and oxygen) in the molecule [23] [24] [25] [26] [27]. This parameter is calculated using fragment-based methods that avoid the need for 3D structure determination, making it particularly useful for predicting molecular properties [24] [26] [27].
The tPSA value of 262.06 Ų places Gatratet significantly above the threshold values typically associated with good drug-like properties:
The high tPSA value has important consequences for the compound's ability to permeate biological membranes:
Blood-Brain Barrier: Compounds with tPSA > 90 Ų typically show poor brain penetration [23] [26]. Gatratet's value of 262.06 Ų suggests minimal blood-brain barrier permeability.
Cellular Permeability: The general rule indicates that compounds with tPSA > 140 Ų tend to exhibit poor cell membrane permeation [26]. Gatratet's high tPSA suggests limited passive cellular uptake.
Oral Bioavailability: High tPSA values are associated with reduced oral absorption and bioavailability [23] [24] [25].
The high tPSA value results from multiple polar functional groups present in the tetrapeptide structure:
| Parameter | Value | Threshold | Interpretation |
|---|---|---|---|
| tPSA | 262.06 Ų | <140 Ų (good permeability) | Poor membrane permeability expected |
| BBB Penetration | Poor | <90 Ų | Minimal brain penetration predicted |
| Oral Absorption | Limited | <140 Ų | Reduced bioavailability expected |
Gatratet contains seven hydrogen bond donors and nine hydrogen bond acceptors, reflecting the complex hydrogen bonding capability inherent in its tetrapeptide structure [21] [22] [29] [30] [31] [32]. This hydrogen bonding profile significantly influences the compound's physical properties, solubility characteristics, and intermolecular interactions.
The hydrogen bond donors in Gatratet arise from functional groups capable of donating hydrogen atoms in hydrogen bonding interactions [21] [22] [33]:
The hydrogen bond acceptors represent atoms with lone electron pairs capable of accepting hydrogen bonds [21] [22] [29]:
The high number of hydrogen bond donors and acceptors has several important consequences:
Intermolecular Interactions: The extensive hydrogen bonding capability promotes strong intermolecular associations, contributing to the solid state at room temperature and influencing solubility patterns [21] [30].
Crystalline Structure: Multiple hydrogen bonding sites facilitate the formation of ordered crystalline structures in the solid state [34] [35].
Solvent Interactions: The hydrogen bonding profile determines the compound's interaction with different solvents, favoring polar protic solvents capable of participating in hydrogen bonding networks [21] [12].
Biological Activity: Hydrogen bonding interactions are crucial for molecular recognition and binding to biological targets [30].
| Parameter | Count | Structural Origin | Functional Impact |
|---|---|---|---|
| H-Bond Donors | 7 | Amide NH, indole NH, carboxyl OH | Strong intermolecular interactions |
| H-Bond Acceptors | 9 | Carbonyl O, carboxyl O, nitrogen atoms | Enhanced solid-state stability |
| Total H-Bonding Sites | 16 | Combined donor/acceptor functionality | Influences solubility and crystallinity |